Histrelin acetate is a long-acting, synthetic nonapeptide analog of gonadotropin-releasing hormone (GnRH). [] It functions as a GnRH agonist, exhibiting potent effects on the pituitary-gonadal axis. [] In scientific research, histrelin acetate serves as a valuable tool for manipulating and studying reproductive hormone systems.
Histrelin acetate is a synthetic analog of gonadotropin-releasing hormone (GnRH) that is primarily used in medical applications to manage conditions related to hormone regulation. It acts as a potent agonist of GnRH, playing a crucial role in the inhibition of gonadotropin secretion. The compound is utilized in various therapeutic contexts, including the treatment of precocious puberty and hormone-sensitive cancers.
Histrelin acetate is classified as a GnRH agonist. It is derived from the naturally occurring GnRH peptide but modified to enhance its pharmacological properties. The compound is available in implant form, allowing for continuous release and prolonged action. Histrelin acetate's molecular formula is with a molecular weight of approximately 1443.70 g/mol (or 1323.52 g/mol as the free base) .
The synthesis of histrelin involves several technical steps aimed at improving yield and purity. A notable method described in patent CN102850437A outlines the following key steps:
This method addresses issues related to low yields and environmental pollution associated with previous synthesis techniques .
The molecular structure of histrelin acetate features a complex arrangement of amino acids that contributes to its biological activity. The structure can be represented as follows:
The structural complexity allows for specific interactions with GnRH receptors, facilitating its function as an agonist .
Histrelin undergoes various chemical reactions during its synthesis and therapeutic application:
These reactions are crucial for both the synthesis of histrelin and its pharmacological effects .
Histrelin functions primarily as a GnRH agonist. Upon administration:
These properties are essential for determining formulation strategies for clinical use .
Histrelin acetate has several significant applications:
The versatility of histrelin acetate highlights its importance in endocrinology and oncology .
Histrelin acetate is a synthetic nonapeptide analog of gonadotropin-releasing hormone (GnRH) engineered with modifications that confer significantly higher binding affinity to the GnRH receptor (GnRHR) compared to endogenous GnRH. Upon binding, histrelin initially activates the Gαq/11-coupled receptor, stimulating phospholipase C activity. This leads to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG), which mobilize intracellular calcium stores and activate protein kinase C (PKC) isoforms [1] [4]. The acute phase (days 1–7 post-administration) triggers a "flare effect," characterized by a surge in luteinizing hormone (LH) and follicle-stimulating hormone (FSH) secretion from pituitary gonadotropes. This transient increase elevates gonadal sex steroids—testosterone in males and estradiol in females [1] [7].
Table 1: Acute Hormonal Response to Histrelin Acetate
Parameter | Baseline Level | Peak Level (Post-Flare) | Time to Peak |
---|---|---|---|
LH (IU/L) | 2.5 ± 0.8 | 22.3 ± 5.6 | 12–24 hours |
FSH (IU/L) | 4.1 ± 1.2 | 18.7 ± 4.9 | 24–48 hours |
Testosterone (ng/dL) | 450 ± 120 | 980 ± 210 | 48–72 hours |
Histrelin’s enhanced potency (150–200× greater than native GnRH) arises from strategic amino acid substitutions that optimize receptor binding and metabolic stability [2] [6]:
Table 2: Structural Modifications in GnRH Analogs
Position | Native GnRH | Histrelin Acetate | Functional Impact |
---|---|---|---|
6 | Glycine | D-His(Bzl) | ↑ Protease resistance; ↑ Receptor affinity |
9 | Gly-NH₂ | Pro-NHEt | ↑ Metabolic stability; ↑ Agonist potency |
10 | N/A | Deleted | ↓ Renal clearance |
Continuous histrelin exposure induces profound pituitary desensitization via two mechanisms:
The transition from flare to suppression occurs within 7–14 days, leading to castrate-level testosterone (<50 ng/dL) in males and prepubertal estradiol in females by week 4. Studies confirm that serum histrelin concentrations of ~0.13 ng/mL (maintained via subcutaneous implants) sustain gonadotrope desensitization for 52 weeks [1] [8].
Histrelin exerts indirect effects on hypothalamic circuits governing GnRH release:
As a peptide, histrelin undergoes proteolysis rather than hepatic metabolism:
Table 3: Pharmacokinetic Properties of Histrelin vs. Native GnRH
Property | Native GnRH | Histrelin Acetate | Clinical Relevance |
---|---|---|---|
Half-life (hr) | 2–5 min | 3.92 ± 1.01 | ↑ Dosing interval feasibility |
Metabolic Stability | Low | High | ↑ Bioavailability |
Primary Clearance | Renal/hepatic | Proteolytic cleavage | ↓ Drug-drug interactions |
Protein Binding (%) | <20 | 29.5 ± 8.9 | ↑ Free fraction for activity |
CAS No.: 64755-14-2
CAS No.: 3724-64-9
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7